molecular formula C17H19N5O2 B2877905 1-methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 303972-89-6

1-methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2877905
CAS No.: 303972-89-6
M. Wt: 325.372
InChI Key: CJMWDQTUADELLW-UHFFFAOYSA-N
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Description

This compound is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine-2,4-dione core substituted at the N1 position with a methyl group and at the N9 position with a 4-methylbenzyl moiety. Its structure combines the xanthine scaffold with lipophilic aromatic substituents, which modulates receptor affinity and pharmacokinetic properties. The compound is cataloged under RN 303972-89-6 and MDL number MFCD01556353, with synthetic routes involving alkylation and cyclocondensation steps .

Properties

IUPAC Name

1-methyl-9-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11-4-6-12(7-5-11)10-21-8-3-9-22-13-14(18-16(21)22)20(2)17(24)19-15(13)23/h4-7H,3,8-10H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMWDQTUADELLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCN3C2=NC4=C3C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include the formation of the pyrimido[2,1-f]purine core followed by the introduction of the methyl and benzyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key parameters of the target compound with analogs from the evidence:

Compound Name / ID Substituents (N1, N9) Molecular Formula Molecular Weight Melting Point (°C) UV λmax (nm) Biological Activity / Receptor Affinity
Target Compound (RN 303972-89-6) 1-Methyl, 9-(4-methylbenzyl) C19H21N5O2 375.42 Not reported Not reported Undisclosed (structural analog studies suggest adenosine receptor modulation)
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (20a) 1,3-Dimethyl, 9-(dihydroxyphenethyl) C19H23N5O4 385.42 232–235 300 High adenosine A1/A2A receptor affinity (Ki < 1 μM)
1,3-Dibutyl-9-(3,4-dihydroxyphenethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (22) 1,3-Dibutyl, 9-(dihydroxyphenethyl) C24H33N5O4 455.54 194–196 302 Moderate MAO-B inhibition (IC50 ~10 μM)
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 1,3-Dimethyl, 9-(2-chloro-6-fluorobenzyl) C18H16ClFN4O2 392.80 Not reported 298 Dual A2A antagonist/MAO-B inhibitor (Ki A2A = 0.2 μM; IC50 MAO-B = 0.5 μM)
9-Benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl)pyrimido[2,1-f]purine-4,8-dione 1,3-Dimethyl, 9-benzyl, 7-prenyl C23H25N5O3 427.48 Not reported 296 Anti-inflammatory (ED50 = 25 mg/kg in AAR model)

Key Observations :

  • Receptor Selectivity: Dihydroxyphenethyl-substituted analogs (e.g., 20a) exhibit high adenosine A1/A2A affinity due to catechol-like interactions, whereas halogenated benzyl derivatives (e.g., 2-chloro-6-fluoro) show dual-target activity .
  • Synthetic Yield: Target compound analogs with non-polar substituents (e.g., methylbenzyl) typically achieve higher yields (>90%) compared to polar dihydroxyphenethyl derivatives (71–94%) .
Adenosine Receptor Modulation

Compounds with dihydroxyphenethyl or halogenated benzyl groups (e.g., 20a, 22) demonstrate micromolar affinity for adenosine receptors (A1, A2A), making them candidates for neurodegenerative disease therapy . The target compound’s 4-methylbenzyl group may reduce polar interactions with receptor residues, necessitating further affinity assays .

Enzyme Inhibition
  • MAO-B Inhibition : Dibutyl-substituted analogs (e.g., 22) show moderate MAO-B inhibition (IC50 ~10 μM), while halogenated derivatives achieve sub-micromolar potency .
  • Phosphodiesterase (PDE) Inhibition: Pyrimido[2,1-f]purines with octahydroisoquinolinyl-alkyl chains (e.g., compound 5 in ) exhibit PDE4B/PDE10A inhibition (IC50 = 0.5–2 μM), suggesting structural flexibility for multi-target designs .
Anti-inflammatory Activity

Prenylated derivatives (e.g., ) reduce adjuvant-induced arthritis in rats (ED50 = 25 mg/kg) without ulcerogenic side effects, highlighting the scaffold’s versatility .

Biological Activity

1-Methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a tetrahydropyrimido ring fused with a purine derivative. This unique configuration may contribute to its biological activity.

Research indicates that this compound exhibits monoacylglycerol lipase (MAGL) inhibitory activity , which is significant in the modulation of endocannabinoid levels in the brain. By inhibiting MAGL, the compound potentially enhances the availability of endocannabinoids like anandamide, which are involved in various physiological processes including pain modulation and neuroprotection .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, it has demonstrated the ability to protect neurons and improve cognitive functions. This is attributed to its role in enhancing endocannabinoid signaling which can mitigate neuroinflammation and promote neuronal survival .

Analgesic Properties

In preclinical studies, this compound has shown promise as an analgesic agent. Its MAGL inhibitory action may lead to reduced pain perception by increasing endocannabinoid levels which have analgesic effects. Clinical implications suggest potential use in treating chronic pain conditions .

Anti-Anxiety and Antidepressant Effects

The modulation of endocannabinoid signaling also suggests potential anti-anxiety and antidepressant effects. Studies have indicated that compounds affecting the endocannabinoid system can alleviate symptoms of anxiety and depression by promoting neurogenesis and reducing stress-induced neuroinflammation .

Case Studies

Several case studies have highlighted the efficacy of this compound in various models:

  • Alzheimer’s Disease Model : In transgenic mice models (APP/PS1), administration of the compound resulted in improved memory performance and reduced amyloid plaque accumulation .
  • Chronic Pain Models : In models of inflammatory pain, treatment with this compound led to significant reductions in pain scores compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionImproved cognitive function in Alzheimer's model
AnalgesicReduced pain perception in inflammatory pain models
Anti-AnxietyPotential reduction in anxiety symptoms
AntidepressantEnhanced mood-related behaviors

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